

3-Chloro-4-fluoro-2-methoxybenzoic acid spectroscopic analysis

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Compound of Interest

Compound Name: *3-Chloro-4-fluoro-2-methoxybenzoic acid*

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Technical Whitepaper: Spectroscopic Characterization of **3-Chloro-4-fluoro-2-methoxybenzoic Acid**

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of **3-Chloro-4-fluoro-2-methoxybenzoic acid** (CAS 1782833-93-5). As a highly functionalized polysubstituted benzene derivative, this compound serves as a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1] Its structural complexity—featuring a 1,2,3,4-substitution pattern—presents unique steric and electronic challenges for analytical characterization.[1]

This document is designed for medicinal chemists and analytical scientists, focusing on the causality behind spectral signals and providing a self-validating protocol for identity confirmation.

Structural Analysis & Regiochemistry

Before interpreting spectra, one must understand the electronic environment created by the substituents. The molecule is a tetra-substituted benzene ring.[1]

- C1 (Carboxyl): Electron-withdrawing (EWG), deshields ortho protons (though none are directly ortho in this specific isomer, H6 is ortho).[1]
- C2 (Methoxy): Electron-donating (EDG) by resonance, but sterically crowded between the carboxyl and chlorine groups.[1]
- C3 (Chlorine): Weakly deactivating, provides a diagnostic isotope pattern in MS.[1]
- C4 (Fluorine): Strong electronegativity (inductive withdrawal) but resonance donation.[1] Key spin-active nucleus (F) for NMR.[1]
- C5 & C6 (Protons): The only remaining protons, forming an AB spin system coupled to Fluorine.[1]

Chemometric Profile:

- Formula:
- Molecular Weight: 204.58 g/mol [1][2]
- Monoisotopic Mass: 203.999 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Analysis

The NMR analysis of this compound is defined by the interplay between substituent effects and Heteronuclear coupling (specifically

F-

H and

F-

C).[1]

Proton (¹H) NMR Spectroscopy

Solvent Recommendation: DMSO-

is preferred over

to prevent aggregation of the carboxylic acid and ensure solubility of the polar core.^[1]

Predicted Spectral Data & Assignment Logic:

Signal	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Mechanistic Explanation
COOH	13.0 - 13.5	Broad Singlet	1H	N/A	Exchangeable acidic proton; shift varies with concentration and water content.[1]
H-6	7.60 - 7.75	dd	1H	,	Deshielded by the ortho-carboxyl group.[1] Shows meta-coupling to Fluorine.[1]
H-5	7.10 - 7.25	dd (apparent)	1H	,	Shielded relative to H-6 due to resonance from F. Shows strong ortho-coupling to Fluorine.[1]
OCH	3.85 - 3.95	Singlet	3H	N/A	The methoxy group is deshielded by the ortho-chloro and carboxyl environment. [1]

“

Analyst Note: The coupling of H-5 is diagnostic. It resides ortho to the Fluorine atom, leading to a large

coupling constant (~9 Hz), which often matches the ortho proton-proton coupling (), causing the signal to appear as a pseudo-triplet.[1]

Carbon-13 (¹³C) NMR Spectroscopy

The

¹³C spectrum will exhibit extensive C-F coupling, appearing as doublets.

- C=O (Carboxyl): ~165 ppm (Singlet or weak doublet if long-range coupling exists).[1][3]
- C-4 (C-F): ~155-160 ppm.[1] Doublet with huge coupling (Hz).[1]
- C-2 (C-OMe): ~150 ppm.[1] Deshielded by Oxygen.[1]
- C-3 (C-Cl): ~115-120 ppm.[1] Doublet (Hz).[1]
- Methoxy (): ~61-62 ppm.[1] Slightly further downfield than typical anisoles due to the ortho-Cl steric compression (the "ortho effect").[1]

Fluorine-19 (¹⁹F) NMR Spectroscopy

- Shift: ~ -110 to -120 ppm.
- Pattern: dd (doublet of doublets).[1]

- Utility: This is the cleanest method to determine purity.[1] Any other peaks in this region indicate regioisomers (e.g., the 4-chloro-3-fluoro isomer).[1]

Mass Spectrometry (MS) & Isotope Profiling

Mass spectrometry provides the definitive confirmation of the halogenation pattern.[1]

Method: ESI- (Electrospray Ionization, Negative Mode) is ideal for benzoic acids.[1] Target Ion:

[1]

Isotope Pattern Validation: The presence of a single Chlorine atom dictates a specific isotopic abundance that serves as a spectral fingerprint.[1]

Isotope	Mass (m/z)	Relative Abundance	Origin
M (Monoisotopic)	203.0	100%	Cl, F, C
M+2	205.0	~32-33%	Cl isotope contribution

“

Critical Check: If the M+2 peak is absent or <10%, the Chlorine is missing. If the ratio is 1:1, you likely have a dichloro impurity or a different halogen.

Infrared (IR) Spectroscopy

IR is used primarily for functional group verification during solid-state handling.[1]

- Carboxylic Acid O-H: Broad band 2500–3300 cm

.[\[1\]](#)[\[3\]](#)

- Carbonyl (C=O): Sharp, intense band at 1680–1710 cm

.[\[1\]](#)[\[3\]](#)

- Aromatic C=C: 1450–1600 cm

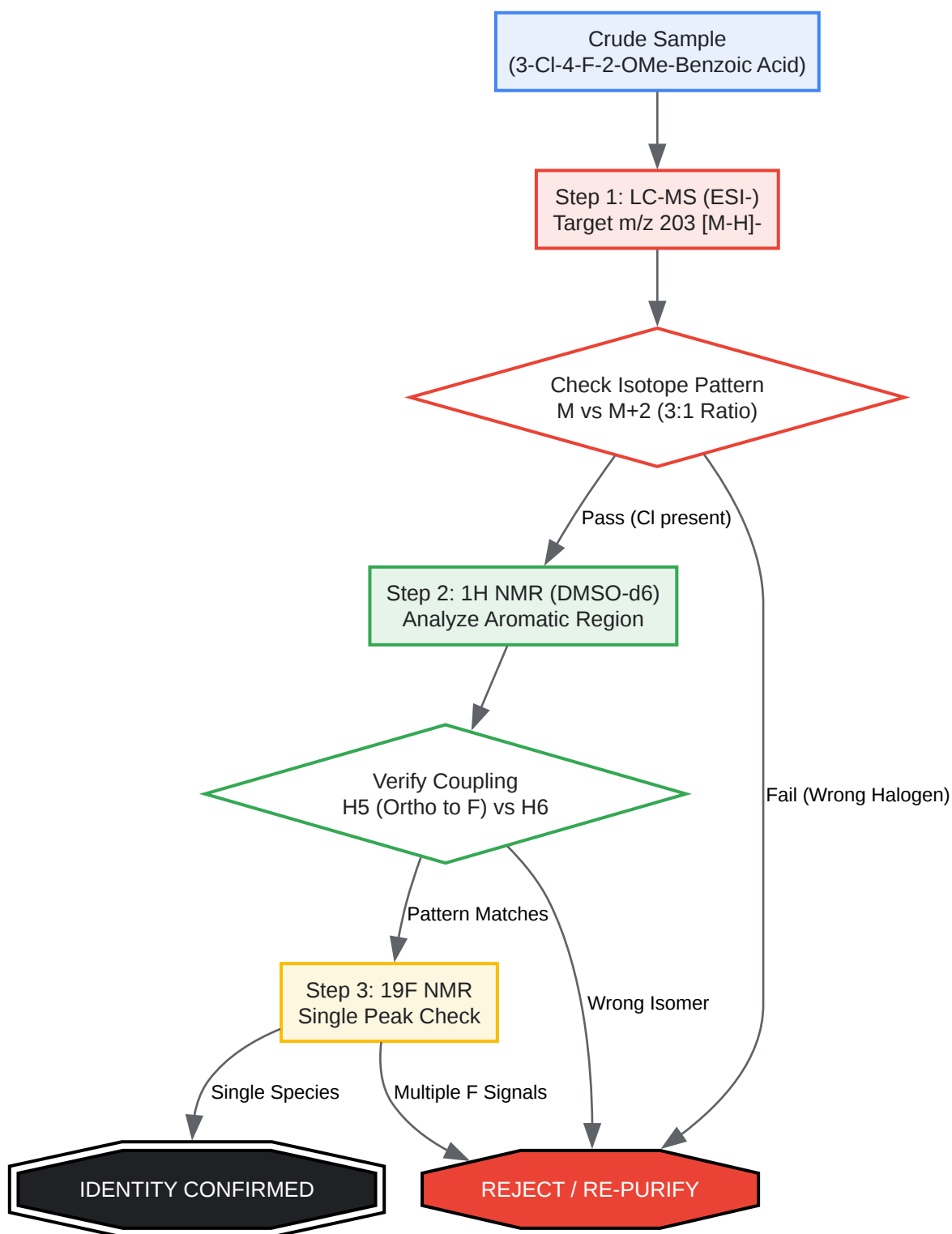
.[\[1\]](#)

- C-F Stretch: Strong band at 1200–1250 cm

(often overlapping with C-O ether stretch).[\[1\]](#)

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating this specific compound, emphasizing the differentiation from potential regioisomers (a common issue in halogenated benzoate synthesis).



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Figure 1: Step-by-step logic flow for the spectroscopic validation of **3-Chloro-4-fluoro-2-methoxybenzoic acid**, prioritizing MS for elemental composition and NMR for regiochemistry.

Experimental Protocol: Purity Determination

To ensure high-quality data for drug development applications, follow this standardized protocol.

Reagents:

- Solvent: DMSO-
(99.9% D) + 0.03% TMS (v/v).[1]
- Internal Standard (Quantitative NMR): Maleic Acid (if absolute purity is required).[1]

Procedure:

- Preparation: Dissolve 10-15 mg of the solid acid in 0.6 mL of DMSO-
. Ensure complete dissolution; sonicate if necessary.[1]
- Acquisition (H):
 - Pulse angle: 30°.[1]
 - Relaxation delay (D1):
5 seconds (critical for accurate integration of the carboxylic proton).[1]
 - Scans: 16-32.[1]
- Acquisition (F):
 - Run a wide sweep width first (+100 to -200 ppm) to detect any inorganic fluoride or unexpected isomers.[1]
- Processing:

- Reference DMSO residual peak to 2.50 ppm.[1]
- Apply exponential multiplication (LB = 0.3 Hz) for resolution.
- Integrate the Methoxy singlet (3H) and calibrate.[1] Check the aromatic region integration (should be 1H : 1H).[1]

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